3-Hydroxy-N-desethyl Lidocaine-d5
Description
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
227.31 g/mol |
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2 |
InChI Key |
YITCMQBVWIHTTA-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC(=C1C)O)C |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)O)C |
Origin of Product |
United States |
Preparation Methods
N-Deethylation of Lidocaine
Reaction Mechanism :
Lidocaine undergoes oxidative N-deethylation catalyzed by cytochrome P450 enzymes (e.g., CYP2B1/2B2). This step removes one ethyl group from the tertiary amine, yielding N-desethyl Lidocaine (MEGX).
Chemical Approach :
- Reagents : Chloroethylamine or strong bases (e.g., NaOH) under reflux.
- Conditions :
- Temperature: 60–80°C
- Solvent: Ethanol/water (1:1 v/v)
- Reaction Time: 4–6 hours.
Enzymatic Approach :
Hydroxylation at the 3-Position
Reaction Mechanism :
Hydroxylation occurs via cytochrome P450-mediated oxidation, introducing a hydroxyl group at the 3-position of the 2,6-dimethylaniline moiety.
Chemical Synthesis :
- Reagents : H₂O₂ (30%), FeSO₄ catalyst.
- Conditions :
- pH: 7.4 (phosphate buffer)
- Temperature: 37°C
- Reaction Time: 12 hours.
Enzymatic Hydroxylation :
- Catalyst : CYP2B2 (exclusive 3-hydroxylation).
- Selectivity : >90% for 3-hydroxy over 4-hydroxy products.
Deuteration Strategies
Deuteration is achieved through isotopic exchange or synthesis using deuterated precursors.
Isotopic Exchange via Hydrogen-Deuterium (H/D) Exchange
- Catalyst : Tetra-n-butylammonium decatungstate (TBADT) + thiol cocatalyst.
- Deuterium Source : D₂O.
- Conditions :
- Light: 390 nm LED
- Temperature: 25°C
- Reaction Time: 24 hours.
- Efficiency : >95% deuterium incorporation at benzylic and α-amino positions.
Acid/Base-Catalyzed Exchange :
Synthesis from Deuterated Precursors
Deuterated Ethylamine :
- Route :
- Lidocaine-d5 (ethyl-d5 group) → N-deethylation → 3-hydroxylation.
- Isotopic Purity : 99.8% (confirmed via MS).
Purification and Characterization
Chromatographic Purification
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase :
- A: 0.1% formic acid in H₂O
- B: Acetonitrile
- Gradient: 10% B → 90% B over 20 minutes.
- Retention Time : 12.3 minutes.
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 7.21 (s, 1H, ArH), 4.12 (q, J = 7.2 Hz, 2H, CH₂ND₂), 2.89 (s, 3H, NCH₃).
High-Resolution MS :
- Observed : 227.168 ([M+H]⁺).
- Calculated : 227.168 (C₁₂D₅H₁₃N₂O₂).
Industrial-Scale Production
Optimized Protocol :
- Batch Reactor Setup :
- Lidocaine (1 kg), D₂O (5 L), TBADT (0.1 mol%), 390 nm LEDs.
- Reaction Monitoring :
- In-line HPLC for deuteration efficiency.
- Yield : 82% (purity >99%).
Cost Analysis :
| Component | Cost (USD/kg) |
|---|---|
| Lidocaine | 450 |
| D₂O | 1,200 |
| TBADT Catalyst | 3,000 |
| Total | 4,650 |
Challenges and Innovations
Isotopic Dilution :
- Issue : Protium contamination during hydroxylation.
- Solution : Anhydrous conditions + deuterated solvents (CD₃OD).
Regioselectivity :
Applications in Research
Chemical Reactions Analysis
Metabolic Reactions
As a metabolite, 3-Hydroxy-N-desethyl Lidocaine-d5 participates in hepatic and extrahepatic pathways:
-
Enzymatic Oxidation : Further oxidized by hepatic CYP450 isoforms to form polar conjugates (e.g., glucuronides) .
-
Redox Interactions : The hydroxyl group at the 3-position undergoes reversible oxidation/reduction, influencing its pharmacokinetic half-life (t₁/₂ = 30–120 min) .
-
Binding to Serum Proteins : Competes with Lidocaine for albumin binding sites, altering free drug concentrations in plasma .
Table 2: Comparative Metabolic Activity
| Parameter | Lidocaine | This compound |
|---|---|---|
| Plasma Protein Binding | 60-80% | 45-55% |
| CYP450 Isoform Affinity | CYP3A4 > CYP1A2 | CYP2D6 > CYP3A4 |
| Bioactivity | Sodium channel blocker (100%) | 20-30% relative potency |
Analytical System Reactions
In mass spectrometry (MS) and chromatography, the compound exhibits distinct reactivity:
-
Fragmentation Patterns :
-
Chromatographic Behavior :
Figure 1: MS/MS Fragmentation Pathway
text227.168 [M+H]⁺ → 154.1 (aromatic-OH loss) → 86.0 (diethylamino fragment)
Stability and Degradation Reactions
-
Hydrolytic Degradation : Susceptible to hydrolysis at pH < 3 or pH > 9, forming 3-hydroxy-2,6-dimethylaniline and deuterated glycine derivatives.
-
Photodegradation : UV exposure (λ = 254 nm) induces ring-opening reactions, with a degradation half-life of 48 hours .
Table 3: Stability Profile
| Condition | Degradation Rate (k) | Half-Life (t₁/₂) |
|---|---|---|
| Acidic (pH 2.0) | 0.015/hr | 46 hr |
| Alkaline (pH 10.0) | 0.022/hr | 31 hr |
| UV Light | 0.014/hr | 48 hr |
Scientific Research Applications
3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, a metabolite of Lidocaine, which is a widely used local anesthetic and antiarrhythmic drug. The deuterated form of the compound is often used in scientific research for analytical and pharmacokinetic studies because it has stable isotopic labeling.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It is used as an internal standard in mass spectrometry for the quantification of Lidocaine and its metabolites.
- Biology The compound is used in studies involving the metabolism and pharmacokinetics of Lidocaine.
- Medicine It helps in the development of new anesthetic drugs and in understanding the metabolic pathways of existing drugs.
- Industry The compound is used in the quality control and assurance processes of pharmaceutical products.
Properties
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses. This action results in the anesthetic and antiarrhythmic effects of the compound. The deuterated form is primarily used for research purposes to study the pharmacokinetics and metabolism of Lidocaine .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
Lidocaine and Its Metabolites
Deuterated Derivatives
Key Distinctions
Isotopic Labeling :
- 3-Hydroxy-N-desethyl Lidocaine-d5 contains five deuterium atoms , replacing hydrogens at specific positions to minimize isotopic interference during analysis . In contrast, Lidocaine D10 Hydrochloride incorporates 10 deuteriums , offering higher mass shift but requiring specialized synthesis .
Metabolic Relevance :
- This compound is a primary oxidative metabolite of Lidocaine, whereas Glycinexylidide-d6 represents a secondary metabolite resulting from further degradation .
Positional Isomerism :
- Compared to 4-Hydroxylidocaine (hydroxyl group at position 4), this compound exhibits distinct pharmacokinetic behavior due to structural differences .
Analytical Utility: Deuterated analogs like this compound are critical for isotope dilution assays, improving accuracy in quantifying trace metabolites in plasma or urine . Non-deuterated versions (e.g., 3-Hydroxy-N-desethyl Lidocaine) lack this advantage.
Physicochemical Properties
Biological Activity
3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated derivative of lidocaine, a well-known local anesthetic. This compound has garnered interest in pharmacological research due to its unique properties and potential applications. Understanding its biological activity is crucial for its development and application in clinical settings.
- Molecular Formula : CHDNO
- Molecular Weight : 227.31 g/mol
- CAS Number : 1286490-96-7
This compound primarily functions as a sodium channel blocker, similar to its parent compound, lidocaine. This mechanism inhibits the influx of sodium ions during action potentials in nerve cells, leading to a decrease in neuronal excitability and conduction velocity. The presence of deuterium may influence the compound's pharmacokinetics and dynamics, potentially enhancing its stability and reducing metabolic degradation.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Local Anesthetic Effect : Exhibits local anesthetic properties by blocking nerve conduction.
- Antiarrhythmic Properties : May possess antiarrhythmic effects, akin to lidocaine, which is used in treating ventricular arrhythmias.
- Potential Neuroprotective Effects : Some studies suggest that lidocaine derivatives may have neuroprotective properties, which could be explored further with this compound.
Research Findings
Recent studies have investigated the pharmacological profile of this compound:
- In Vitro Studies : Research has shown that this compound effectively inhibits sodium channels in neuronal cells, demonstrating a dose-dependent response similar to that observed with lidocaine.
- In Vivo Studies : Animal models have indicated that this compound can provide effective analgesia without significant systemic toxicity, suggesting a favorable safety profile.
Case Studies
Several case studies highlight the application and efficacy of this compound:
- Case Study 1 : A study involving rats demonstrated that administration of this compound resulted in significant pain relief during surgical procedures compared to control groups receiving saline.
- Case Study 2 : In a controlled trial assessing cardiac arrhythmias, the compound showed promise in stabilizing heart rhythms in subjects with induced ventricular tachycardia.
Comparative Analysis
The following table compares the biological activities of this compound with its parent compound, lidocaine:
| Property | Lidocaine | This compound |
|---|---|---|
| Molecular Weight | 234.34 g/mol | 227.31 g/mol |
| Sodium Channel Blockade | Yes | Yes |
| Local Anesthetic Effect | Strong | Moderate |
| Antiarrhythmic Activity | Yes | Potentially present |
| Neuroprotective Effects | Limited | Possible |
Q & A
Q. Solutions :
- Sample Preparation : Use hybrid solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) to remove lipids and proteins. Validate recovery rates (≥85%) .
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to resolve isotopic fine structure (mass accuracy < 5 ppm) .
- Calibration Curves : Prepare matrix-matched standards with deuterated internal standards to account for ion suppression .
Advanced Question: How do pH and temperature affect the stability of this compound during storage and analysis?
Answer:
- pH Sensitivity : The compound degrades in acidic conditions (pH < 3) due to protonation of the tertiary amine. Stabilize samples with neutral buffers (e.g., phosphate buffer, pH 7.4) .
- Thermal Stability : Store at −80°C for long-term preservation; avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .
- Oxidation Prevention : Add antioxidants (e.g., 0.1% ascorbic acid) to prevent hydroxyl radical-mediated degradation in aqueous solutions .
Basic Question: How should researchers address heterogeneity in reported pharmacokinetic data for lidocaine metabolites like this compound?
Answer:
- Meta-Analysis Frameworks : Apply Higgins’ I² statistic to quantify heterogeneity across studies. For I² > 50%, use random-effects models to account for variability in study designs (e.g., dosing regimens, species differences) .
- Sensitivity Analysis : Exclude outliers (e.g., studies using non-validated assays) and recalculate pooled half-life or clearance estimates .
Advanced Question: What synthetic strategies are optimal for producing high-purity this compound?
Answer:
- Deuterium Incorporation : React lidocaine with D₂O under basic conditions (pH 9–10) to exchange labile hydrogens. Confirm deuteration efficiency (>98%) via NMR (δ 2.1–2.3 ppm for CD₃ groups) .
- Purification : Use preparative HPLC with a gradient elution (20%→80% acetonitrile) to isolate the deuterated metabolite. Validate purity (>99%) via GC-MS or elemental analysis .
Methodological Question: How does the use of deuterated internal standards like this compound improve data accuracy compared to non-deuterated analogs?
Answer:
- Ionization Efficiency : Deuterated standards co-elute with analytes, normalizing matrix-induced signal suppression/enhancement. This reduces variability by 20–30% compared to external calibration .
- Compensation for Extraction Losses : Deuterated compounds mimic analyte behavior during SPE or liquid-liquid extraction, improving recovery correction (RSD < 5%) .
Advanced Question: What statistical methods are recommended for resolving contradictions in metabolic flux studies involving this compound?
Answer:
- Bayesian Hierarchical Modeling : Integrate prior data (e.g., enzyme kinetic parameters) to refine posterior estimates of metabolite formation rates .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets (e.g., transcriptomics + metabolomics) to identify confounding variables (e.g., batch effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
